molecular formula C11H22O2 B1282381 2-Ethyl-2-methyloctanoic acid CAS No. 31199-56-1

2-Ethyl-2-methyloctanoic acid

Cat. No.: B1282381
CAS No.: 31199-56-1
M. Wt: 186.29 g/mol
InChI Key: QJPPPIFMLKUMEW-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyloctanoic acid is an organic compound with the molecular formula C11H22O2 It is a branched fatty acid that is structurally characterized by an octanoic acid backbone with ethyl and methyl substituents at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyloctanoic acid can be achieved through several methods. One common approach involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction of the ester to a primary alcohol, which is then tosylated. The tosylate undergoes Cu(I)-catalyzed cross-coupling with propylmagnesium chloride, followed by deprotection, tosylation, and base-induced reaction with di-t-butyl malonate. Microwave heating of the diester in 2,2,2-trifluoroethanol yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the carboxyl group, where it can be converted to esters or amides using alcohols or amines in the presence of catalysts.

Major Products

    Oxidation: Oxidation typically yields higher carboxylic acids or ketones.

    Reduction: Reduction results in the formation of primary alcohols.

    Substitution: Substitution reactions yield esters or amides, depending on the reagents used.

Scientific Research Applications

2-Ethyl-2-methyloctanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: This compound is studied for its role in metabolic pathways, particularly in the metabolism of branched-chain fatty acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism and its use as a biomarker for certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyloctanoic acid involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA synthetases, which convert it into its corresponding acyl-CoA derivative. This derivative can then enter various metabolic pathways, including beta-oxidation and the synthesis of complex lipids. The molecular targets and pathways involved in its metabolism are crucial for understanding its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloctanoic acid
  • 2-Ethyloctanoic acid
  • 4-Methyloctanoic acid
  • 4-Ethyloctanoic acid

Uniqueness

2-Ethyl-2-methyloctanoic acid is unique due to its specific branching at the second carbon position, which imparts distinct chemical and physical properties compared to its linear or differently branched analogs. This unique structure affects its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-ethyl-2-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPPIFMLKUMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522967
Record name 2-Ethyl-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31199-56-1
Record name 2-Ethyl-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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